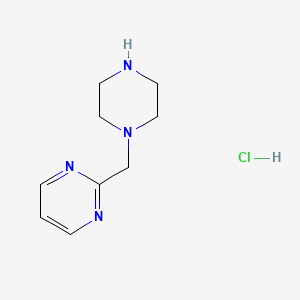
2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(ヒドロキシメチル)ピロリジン-1-イル)-1-(ピリジン-2-イル)エタノンは、ヒドロキシメチル基で置換されたピロリジン環とピリジン環を特徴とする化学化合物です。
準備方法
合成経路と反応条件
2-(3-(ヒドロキシメチル)ピロリジン-1-イル)-1-(ピリジン-2-イル)エタノンの合成は、いくつかの合成経路で達成できます。一般的な方法の1つは、適切な触媒の存在下で、ピリジン-2-カルバルデヒドと3-(ヒドロキシメチル)ピロリジンを反応させる方法です。この反応は通常、穏やかな条件下で進行し、エタノールまたはメタノールなどの溶媒を使用して反応を促進します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路をより大規模に利用する場合があります。連続フロー反応器の使用と反応条件の最適化により、生成物の収率と純度を向上させることができます。さらに、再結晶またはクロマトグラフィーなどの精製技術を使用して、目的の化合物を高純度で得ることができます。
化学反応の分析
反応の種類
2-(3-(ヒドロキシメチル)ピロリジン-1-イル)-1-(ピリジン-2-イル)エタノンは、以下を含むさまざまな化学反応を起こすことができます。
酸化: ヒドロキシメチル基は酸化されてカルボン酸誘導体になります。
還元: エタノン部分のカルボニル基は還元されてアルコールになります。
置換: ピリジン環は求電子置換反応または求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: ハロゲン(例:塩素、臭素)または求核剤(例:アミン、チオール)などの試薬を適切な条件下で使用できます。
生成される主な生成物
酸化: 2-(3-(カルボキシメチル)ピロリジン-1-イル)-1-(ピリジン-2-イル)エタノンの生成。
還元: 2-(3-(ヒドロキシメチル)ピロリジン-1-イル)-1-(ピリジン-2-イル)エタノールの生成。
置換: 使用した試薬に応じて、さまざまな置換誘導体が生成されます。
科学研究への応用
2-(3-(ヒドロキシメチル)ピロリジン-1-イル)-1-(ピリジン-2-イル)エタノンは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 酵素の相互作用と代謝経路の研究における潜在的な用途があります。
医学: 抗炎症作用や抗菌作用など、潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されます。
科学的研究の応用
2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
2-(3-(ヒドロキシメチル)ピロリジン-1-イル)-1-(ピリジン-2-イル)エタノンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は酵素または受容体に結合し、それらの活性を調節し、さまざまな生化学的経路に影響を与える可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なる可能性があります。
類似の化合物との比較
類似の化合物
- 2-(3-(ヒドロキシメチル)ピロリジン-1-イル)-1-(ピリジン-3-イル)エタノン
- 2-(3-(ヒドロキシメチル)ピロリジン-1-イル)-1-(ピリジン-4-イル)エタノン
- 2-(3-(ヒドロキシメチル)ピロリジン-1-イル)-1-(ピリジン-5-イル)エタノン
独自性
2-(3-(ヒドロキシメチル)ピロリジン-1-イル)-1-(ピリジン-2-イル)エタノンは、特定の置換パターンにより、その化学反応性と生物活性に影響を与える可能性があるため、ユニークです。
類似化合物との比較
Similar Compounds
- 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-3-yl)ethanone
- 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-4-yl)ethanone
- 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-5-yl)ethanone
Uniqueness
2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
2-[3-(hydroxymethyl)pyrrolidin-1-yl]-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C12H16N2O2/c15-9-10-4-6-14(7-10)8-12(16)11-3-1-2-5-13-11/h1-3,5,10,15H,4,6-9H2 |
InChIキー |
LXMKFVYPHYVPLN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1CO)CC(=O)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886142.png)




![Thiazolo[5,4-h]isoquinoline-2,5-diamine](/img/structure/B11886180.png)
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)




